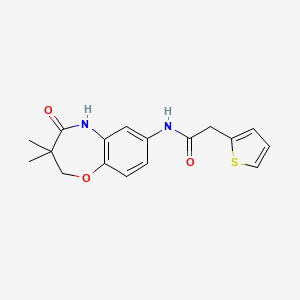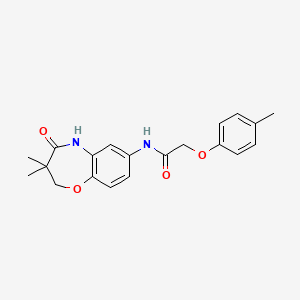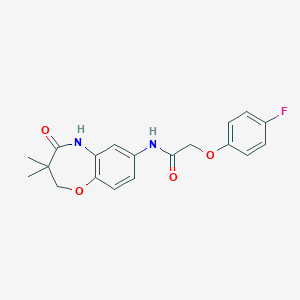
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known as BMPT, is a novel small molecule that has been studied for its potential applications in scientific research. BMPT is a heterocyclic compound containing a triazole ring and a pyridine ring, and is a member of the triazole family of compounds. BMPT has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is not completely understood. However, it is believed that N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide binds to certain proteins in the cell, such as G-protein coupled receptors, and modulates their activity. It is also believed that N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may interfere with the action of certain enzymes, such as proteases and kinases, which could result in changes in the cell's signaling pathways.
Biochemical and Physiological Effects
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to reduce the secretion of pro-inflammatory cytokines and to modulate the expression of genes involved in inflammation. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has also been found to modulate the expression of genes involved in cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Furthermore, N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been found to possess a wide range of biological activities, which makes it a useful tool for studying the mechanism of action of various drugs and for identifying new drug targets.
However, there are also some limitations to using N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be toxic at high concentrations, and it is important to use the appropriate safety precautions when handling it. Furthermore, N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can interact with other compounds, which can affect the results of the experiment.
Direcciones Futuras
The potential applications of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide are still being explored. Future research could focus on the development of new synthesis methods for N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, as well as the development of new derivatives of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with improved biological activities. Additionally, further research could be conducted to investigate the mechanism of action of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide and to identify new drug targets. Finally, further research could be conducted to explore the potential therapeutic applications of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, such as its use in the treatment of cancer and other diseases.
Métodos De Síntesis
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a variety of methods. The most common method involves the reaction of benzyl bromide and 3-methoxyphenylacetic acid in the presence of sodium azide. This reaction produces a benzyl ester, which is then reacted with 4-pyridylacetic acid in the presence of sodium azide to form the desired N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Other methods of synthesis include the reaction of benzyl bromide and 3-methoxyphenylacetic acid in the presence of sodium azide and the reaction of benzyl bromide and 4-pyridylacetic acid in the presence of sodium azide.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of studies to investigate the mechanism of action of various drugs and to identify new drug targets. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has also been used to study the effects of drugs on cellular processes, such as apoptosis, autophagy, and cell cycle progression.
Propiedades
IUPAC Name |
N-benzyl-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-29-19-9-5-8-18(14-19)27-21(17-10-12-23-13-11-17)20(25-26-27)22(28)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJORPATNUQATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491042.png)
![methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate](/img/structure/B6491051.png)
![N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6491057.png)
![3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6491061.png)
![methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491072.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate](/img/structure/B6491081.png)




![3-(4-methoxyphenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}propanamide](/img/structure/B6491110.png)
![2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6491116.png)
![ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6491131.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)